molecular formula C23H21ClN4O2 B11568045 N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3-(2-methylpropoxy)benzamide

N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3-(2-methylpropoxy)benzamide

Cat. No.: B11568045
M. Wt: 420.9 g/mol
InChI Key: QWYVGBGCSXHMDV-UHFFFAOYSA-N
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Description

N-(6-CHLORO-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-3-(2-METHYLPROPOXY)BENZAMIDE is a synthetic organic compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and materials science. This compound is characterized by its unique chemical structure, which includes a benzotriazole core substituted with a chlorophenyl group and a methylpropoxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-CHLORO-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-3-(2-METHYLPROPOXY)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzotriazole Core: This can be achieved by cyclization reactions involving o-phenylenediamine and nitrous acid.

    Chlorination: Introduction of the chlorine atom at the 6-position of the benzotriazole ring using chlorinating agents like thionyl chloride.

    Substitution Reactions: Coupling the chlorinated benzotriazole with 2-phenyl groups through nucleophilic substitution.

    Amidation: The final step involves the reaction of the substituted benzotriazole with 3-(2-methylpropoxy)benzoyl chloride to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-CHLORO-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-3-(2-METHYLPROPOXY)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(6-CHLORO-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-3-(2-METHYLPROPOXY)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors to influence signal transduction.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole: A parent compound with a simpler structure.

    6-Chlorobenzotriazole: A chlorinated derivative with similar properties.

    2-Phenylbenzotriazole: A phenyl-substituted derivative with comparable applications.

Uniqueness

N-(6-CHLORO-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-3-(2-METHYLPROPOXY)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H21ClN4O2

Molecular Weight

420.9 g/mol

IUPAC Name

N-(6-chloro-2-phenylbenzotriazol-5-yl)-3-(2-methylpropoxy)benzamide

InChI

InChI=1S/C23H21ClN4O2/c1-15(2)14-30-18-10-6-7-16(11-18)23(29)25-20-13-22-21(12-19(20)24)26-28(27-22)17-8-4-3-5-9-17/h3-13,15H,14H2,1-2H3,(H,25,29)

InChI Key

QWYVGBGCSXHMDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4

Origin of Product

United States

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